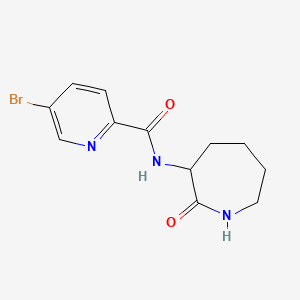
5-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In
Scientific Research Applications
5-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to possess anti-cancer properties and has been studied as a potential chemotherapeutic agent. It has also been investigated for its anti-inflammatory and anti-microbial activities. In agriculture, it has been studied for its potential use as a herbicide. Additionally, it has been explored for its potential applications in materials science, including its use as a building block for the synthesis of conducting polymers.
Mechanism of Action
The exact mechanism of action of 5-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide is not fully understood. However, it has been reported to exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been found to inhibit the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines. It has also been found to exhibit anti-inflammatory and anti-microbial activities. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide is its potential as a chemotherapeutic agent. It has been found to exhibit selective cytotoxicity against cancer cells, making it a promising candidate for further development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 5-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide. One direction is the further investigation of its anti-cancer properties, including its potential use in combination with other chemotherapeutic agents. Another direction is the exploration of its potential as a herbicide and its effects on non-target organisms. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesis Methods
The synthesis of 5-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide involves the reaction of 5-bromo-2-chloropyridine with 3-amino-2-oxoazepane in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the pure compound. This method has been reported to yield the compound in good to excellent yields.
properties
IUPAC Name |
5-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c13-8-4-5-9(15-7-8)12(18)16-10-3-1-2-6-14-11(10)17/h4-5,7,10H,1-3,6H2,(H,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYLXZNLLAZOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
![5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7560093.png)
![3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7560096.png)
![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)

![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)
![3-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560123.png)

![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)
![5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7560140.png)

![2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560171.png)
![2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560176.png)